molecular formula C11H16ClNO B8248399 (S)-2-Benzylmorpholine hydrochloride

(S)-2-Benzylmorpholine hydrochloride

Cat. No.: B8248399
M. Wt: 213.70 g/mol
InChI Key: DGLIPFPULQKWIQ-MERQFXBCSA-N
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Description

(S)-2-Benzylmorpholine hydrochloride (CAS: 131887-54-2) is a chiral morpholine derivative widely employed as an intermediate in organic synthesis. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol . The compound is characterized by a morpholine ring substituted with a benzyl group at the 2-position, and its stereochemistry is defined by the (S)-configuration at the chiral center.

Key specifications include a purity of ≥98% (GC) and moisture content ≤0.5%, ensuring its suitability for high-precision synthetic applications . The compound is commercially available in scales up to kilograms, reflecting its industrial relevance .

Properties

IUPAC Name

(2S)-2-benzylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLIPFPULQKWIQ-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzylmorpholine hydrochloride typically involves the reaction of (S)-2-Benzylmorpholine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: (S)-2-Benzylmorpholine.

    Reagent: Hydrochloric acid (HCl).

    Reaction: The (S)-2-Benzylmorpholine is dissolved in an appropriate solvent, such as ethanol or methanol. Hydrochloric acid is then added to the solution, resulting in the formation of this compound as a precipitate.

    Purification: The precipitate is filtered, washed with cold solvent, and dried to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(S)-2-Benzylmorpholine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Benzylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the central nervous system.

Comparison with Similar Compounds

Key Observations :

  • Enantiomeric Pair : (S)- and (R)-2-Benzylmorpholine HCl share identical molecular formulas but differ in stereochemistry, which may influence their reactivity or biological activity in asymmetric synthesis .
  • Functional Group Variation: (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate HCl incorporates a carboxylate group, increasing polarity and altering solubility profiles .
  • Heterocycle Replacement : The oxazole-based compound replaces the morpholine ring with an oxazole, altering electronic properties and coordination capabilities (e.g., phosphine ligands in catalysis) .

Commercial and Application Data

Compound Name Purity Price (1g) Production Scale Primary Application
(S)-2-Benzylmorpholine HCl ≥98% (GC) €629.00 Up to kilograms Organic synthesis intermediate
(R)-2-Benzylmorpholine HCl ≥98% (GC) Not listed Up to kilograms Organic synthesis intermediate
(4R)-Oxazole derivative Not specified €352.00 Not specified Unspecified (likely catalysis)
(S)-Benzyl 2-(aminomethyl)... HCl Not specified Not listed Not specified Unspecified

Key Observations :

  • Cost Differences : (S)-2-Benzylmorpholine HCl is significantly more expensive (€629.00/g) than the oxazole derivative (€352.00/g), likely due to the challenges associated with chiral synthesis or higher demand .
  • Enantiomer Availability : Both (S)- and (R)-enantiomers are produced at kilogram scales, suggesting their utility in enantioselective synthesis workflows .
  • Application Gaps: Safety and application details for bromophenyl and aminomethyl derivatives are unspecified, highlighting the proprietary nature of many intermediates .

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